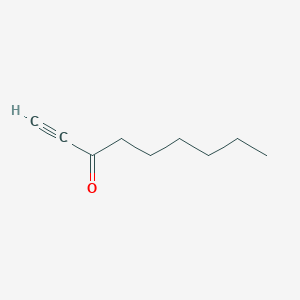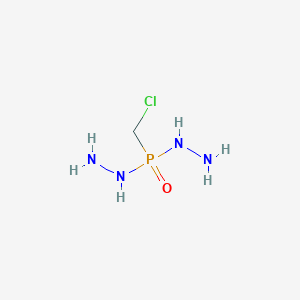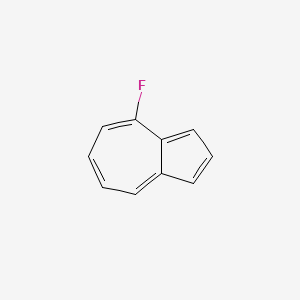
4-Fluoroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroazulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself is composed of fused cyclopentadiene and cycloheptatriene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroazulene typically involves the fluorination of azulene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoroazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroazulene oxides.
Reduction: Reduction reactions can yield fluoroazulene derivatives with different degrees of hydrogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products: The major products formed from these reactions include various fluoroazulene derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
4-Fluoroazulene has found applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-Fluoroazulene involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to participate in hydrogen bonding and other intermolecular interactions. This can affect the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Azulene: The parent compound, known for its aromaticity and blue color.
1-Fluoroazulene, 5-Fluoroazulene, 6-Fluoroazulene: Other fluorinated derivatives of azulene, each with unique properties due to the position of the fluorine atom.
Uniqueness of 4-Fluoroazulene: this compound stands out due to the specific placement of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other fluorinated azulenes. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
67949-60-4 |
|---|---|
Formule moléculaire |
C10H7F |
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
4-fluoroazulene |
InChI |
InChI=1S/C10H7F/c11-10-7-2-1-4-8-5-3-6-9(8)10/h1-7H |
Clé InChI |
JYILKEHXSYMGSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C2=CC=CC2=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


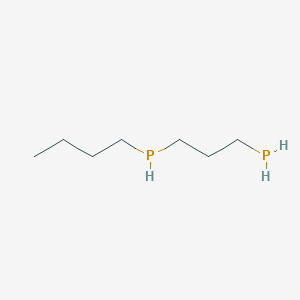
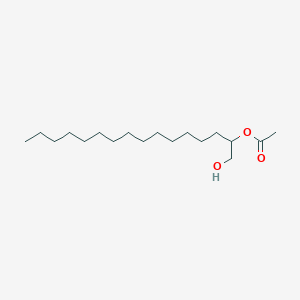
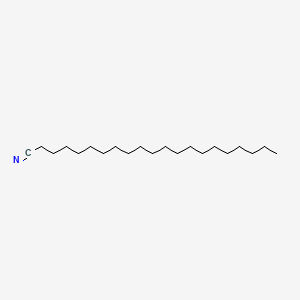
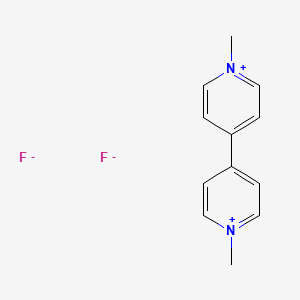

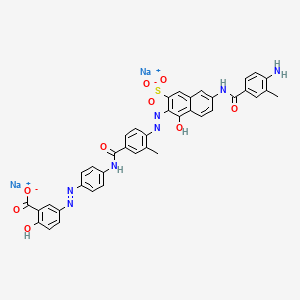
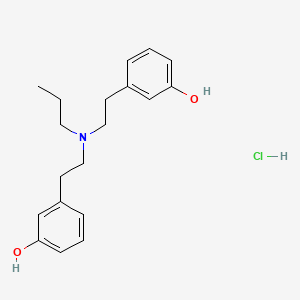
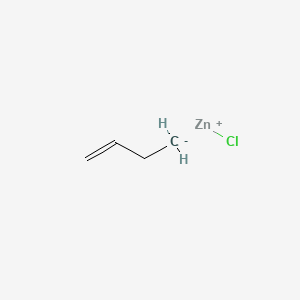
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
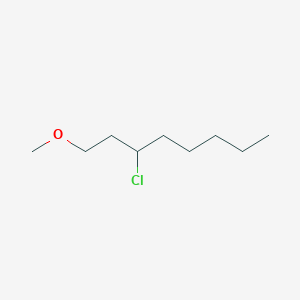
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
